molecular formula C5H5N3S B3252863 4-Thiazoleacetonitrile, 2-amino- CAS No. 220041-34-9

4-Thiazoleacetonitrile, 2-amino-

Cat. No.: B3252863
CAS No.: 220041-34-9
M. Wt: 139.18 g/mol
InChI Key: DHRQSJINSYOHKG-UHFFFAOYSA-N
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Description

4-Thiazoleacetonitrile, 2-amino- is a heterocyclic organic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the amino group at the second position and the acetonitrile group at the fourth position makes this compound particularly interesting for various chemical and biological applications .

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c6-2-1-4-3-9-5(7)8-4/h3H,1H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRQSJINSYOHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-aminothiazole derivatives involves the α-bromination of 2-acetylpyridine followed by condensation with thiourea . Another approach includes the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions . Additionally, a one-pot synthesis method using trichloroisocyanuric acid as a green supplier of halogen ions has been explored .

Industrial Production Methods

Industrial production methods for 2-aminothiazole derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods typically employ continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Thiazoleacetonitrile, 2-amino- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

    Substitution: The amino and acetonitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include molecular bromine, thiourea, and various acids and bases. Reaction conditions often involve refluxing in solvents like ethanol or using catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with molecular bromine can yield brominated derivatives, while reactions with acids can lead to the formation of amides and esters .

Scientific Research Applications

4-Thiazoleacetonitrile, 2-amino- has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Thiazoleacetonitrile, 2-amino- stands out due to its unique combination of the amino and acetonitrile groups, which confer distinct chemical reactivity and biological activities. This makes it a versatile compound for various applications in research and industry .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-4-thiazoleacetonitrile derivatives?

  • The compound is typically synthesized via cyclocondensation reactions. A widely used method involves reacting thiourea derivatives with α-haloketones or α-halocyanides in the presence of a base. For example, 2-amino-4-phenyl-thiazole derivatives can be synthesized by reacting acetophenone, bromine, and thiourea with ammonium hydroxide as a base . Another approach employs chloroacetyl chloride and aromatic amines under controlled pH and temperature to form intermediates, followed by coupling with thiazole precursors .

Q. Which spectroscopic techniques are essential for characterizing 2-amino-4-thiazoleacetonitrile?

  • Key techniques include:

  • IR Spectroscopy : To identify functional groups like nitriles (-CN) and amino (-NH2) groups. NIST databases provide reference spectra for validation .
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis. Gas chromatography-mass spectrometry (GC-MS) is used for volatile derivatives .
  • NMR : ¹H and ¹³C NMR resolve thiazole ring protons and substituent environments .

Q. What biological assays are used to evaluate 2-amino-4-thiazoleacetonitrile derivatives?

  • Preliminary screening often includes:

  • Enzyme Inhibition Assays : Testing against kinases or proteases using fluorometric or colorimetric substrates.
  • Antimicrobial Susceptibility Testing : Disk diffusion or microdilution methods against bacterial/fungal strains .
  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines to assess anticancer potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in thiazole ring formation?

  • Regioselectivity challenges arise in multi-substituted thiazoles. Strategies include:

  • Catalyst Selection : Anhydrous AlCl3 promotes nitrile incorporation at specific positions .
  • Solvent Polarity Control : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions .
  • Temperature Gradients : Lower temperatures (~0°C) reduce kinetic byproducts during thiourea-α-haloketone reactions .

Q. How do structural modifications (e.g., nitro or methoxy groups) impact bioactivity?

  • Electron-Withdrawing Groups (NO2) : Enhance binding to hydrophobic enzyme pockets (e.g., tyrosine kinase inhibitors) .
  • Electron-Donating Groups (OCH3) : Improve solubility and pharmacokinetics but may reduce receptor affinity. SAR studies show 4-nitrophenyl substitutions increase anticancer activity compared to methoxy analogs .

Q. How to resolve contradictions in spectral data interpretation (e.g., IR vs. NMR)?

  • Case Example : Discrepancies in -CN stretching frequencies (IR) vs. nitrile proton absence (NMR) can arise from tautomerism. Use deuterated solvents and variable-temperature NMR to detect dynamic equilibria .

Q. What computational methods aid in predicting the compound’s molecular interactions?

  • Docking Simulations : AutoDock or Schrödinger Suite models binding to targets like EGFR or COX-2.
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate with antioxidant activity .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification Issues : Column chromatography is inefficient for large batches. Switch to recrystallization using ethanol/water mixtures .
  • Byproduct Formation : Optimize stoichiometry and use scavengers (e.g., triethylamine) to neutralize HCl in situ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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